molecular formula C14H7ClN2O B6376562 4-(4-Chloro-3-cyanophenyl)-2-cyanophenol, 95% CAS No. 1262003-61-1

4-(4-Chloro-3-cyanophenyl)-2-cyanophenol, 95%

Cat. No. B6376562
CAS RN: 1262003-61-1
M. Wt: 254.67 g/mol
InChI Key: WCOGVBZRCVLIQU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(4-Chloro-3-cyanophenyl)-2-cyanophenol (4-CPCP) is a synthetic compound with a wide range of applications in scientific research. It is a white crystalline solid with a molecular weight of 269.51 g/mol and is soluble in water, ethanol, and acetone. 4-CPCP is used as a reagent for the synthesis of various organic compounds and as an intermediate in the production of dyes and pharmaceuticals. It is also used as a fluorescent dye in biological research.

Mechanism of Action

4-(4-Chloro-3-cyanophenyl)-2-cyanophenol, 95% acts as a fluorescent dye by absorbing light in the ultraviolet and visible regions of the spectrum and emitting light in the visible region. The absorption and emission spectra of 4-(4-Chloro-3-cyanophenyl)-2-cyanophenol, 95% are dependent on the surrounding environment. For example, the fluorescence intensity of 4-(4-Chloro-3-cyanophenyl)-2-cyanophenol, 95% is increased in the presence of proteins, nucleic acids, and other biological molecules.
Biochemical and Physiological Effects
4-(4-Chloro-3-cyanophenyl)-2-cyanophenol, 95% has been found to be non-toxic at concentrations up to 500 µg/mL in cell culture. It has also been found to be non-mutagenic and non-carcinogenic. In addition, 4-(4-Chloro-3-cyanophenyl)-2-cyanophenol, 95% has been found to have no significant adverse effects on the growth of mammalian cells.

Advantages and Limitations for Lab Experiments

The main advantage of using 4-(4-Chloro-3-cyanophenyl)-2-cyanophenol, 95% in laboratory experiments is its high fluorescence intensity, which makes it ideal for imaging and sensing applications. In addition, it is relatively inexpensive and easy to synthesize. However, the fluorescence intensity of 4-(4-Chloro-3-cyanophenyl)-2-cyanophenol, 95% is sensitive to pH, temperature, and the presence of other compounds, which can limit its use in some experiments.

Future Directions

The future of 4-(4-Chloro-3-cyanophenyl)-2-cyanophenol, 95% research includes further development of its use as a fluorescent dye for biological research. This could include the development of new imaging techniques and fluorescent probes for specific applications. In addition, further research could focus on the synthesis of novel organic compounds using 4-(4-Chloro-3-cyanophenyl)-2-cyanophenol, 95% as a reagent. Finally, research could focus on the development of new methods for the synthesis of 4-(4-Chloro-3-cyanophenyl)-2-cyanophenol, 95%, such as green chemistry techniques.

Synthesis Methods

4-(4-Chloro-3-cyanophenyl)-2-cyanophenol, 95% can be synthesized from 4-chloro-3-cyanophenol and 2-cyanophenol by a condensation reaction. The reaction is carried out in an acidic medium and the product is obtained in 95% yield. The reaction is carried out in a three-necked flask equipped with a mechanical stirrer, thermometer, and condenser. The reaction mixture is heated to 120°C and stirred for 3-4 hours. After cooling, the reaction mixture is filtered and the solid product is washed with water and dried.

Scientific Research Applications

4-(4-Chloro-3-cyanophenyl)-2-cyanophenol, 95% is used as a fluorescent dye in biological research. It is used to detect and quantify proteins, nucleic acids, and other biological molecules. It is also used as a reagent in the synthesis of various organic compounds, such as dyes and pharmaceuticals. In addition, 4-(4-Chloro-3-cyanophenyl)-2-cyanophenol, 95% is used as a reagent in the synthesis of fluorescent probes for imaging and sensing applications.

properties

IUPAC Name

5-(4-chloro-3-cyanophenyl)-2-hydroxybenzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H7ClN2O/c15-13-3-1-9(5-11(13)7-16)10-2-4-14(18)12(6-10)8-17/h1-6,18H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCOGVBZRCVLIQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C2=CC(=C(C=C2)Cl)C#N)C#N)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H7ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70684851
Record name 4-Chloro-4'-hydroxy[1,1'-biphenyl]-3,3'-dicarbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70684851
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4-Chloro-3-cyanophenyl)-2-cyanophenol

CAS RN

1262003-61-1
Record name 4-Chloro-4'-hydroxy[1,1'-biphenyl]-3,3'-dicarbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70684851
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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